

Application Notes and Protocols for the Quantification of 2-Nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **2-Nitrobenzonitrile**, a key intermediate in pharmaceutical synthesis and other chemical industries. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to serve as robust starting points for method development and validation in research and quality control laboratories.

Summary of Analytical Methods

A comparative summary of the typical performance characteristics for the analytical methods detailed below is presented in Table 1. These values are derived from methods for structurally similar nitroaromatic and benzonitrile compounds and should be validated for the specific matrix and instrumentation used.

Table 1: Comparative Summary of Quantitative Performance Data

Parameter	HPLC-UV	GC-MS	UV-Vis Spectrophotometry
Principle	Separation based on polarity; UV absorbance detection.	Separation based on volatility and polarity; mass-to-charge ratio detection.	Measurement of light absorbance at a specific wavelength.
Specificity	Good, relies on retention time and UV spectrum.	Excellent, provides mass spectral data for positive identification.	Low to Moderate, potential for interference from other absorbing species.
Linearity (Typical Range)	0.1 - 100 µg/mL	0.05 - 50 µg/mL	1 - 50 µg/mL
Limit of Detection (LOD)	~0.05 µg/mL	~0.01 µg/mL	~0.5 µg/mL
Limit of Quantification (LOQ)	~0.15 µg/mL	~0.05 µg/mL	~1.5 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%	97.0 - 103.0%	95.0 - 105.0%
Precision (% RSD)	< 2.0%	< 5.0%	< 5.0%
Analysis Time per Sample	~10-20 minutes	~15-30 minutes	~5 minutes
Instrumentation Cost	Moderate to High	High	Low
Solvent Consumption	Moderate	Low	Low

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely used, robust, and reliable method for the quantification of **2-Nitrobenzonitrile**. The following protocol provides a starting point for method development and validation.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water. A typical starting point is 60:40 (v/v) ACN:Water. The mobile phase should be filtered and degassed.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Based on the UV spectrum of **2-Nitrobenzonitrile**, a wavelength of approximately 254 nm is recommended for detection.
- Injection Volume: 10 μ L.

2. Preparation of Solutions:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **2-Nitrobenzonitrile** reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 μ g/mL to 100 μ g/mL.
- Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For a drug product, a suitable extraction method may be required to isolate the **2-Nitrobenzonitrile** from excipients.

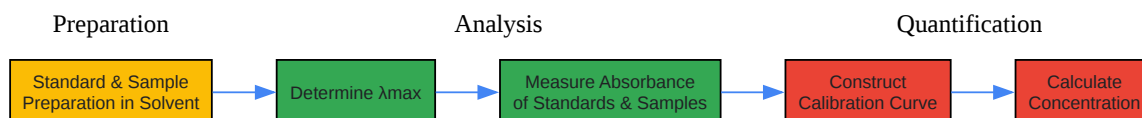
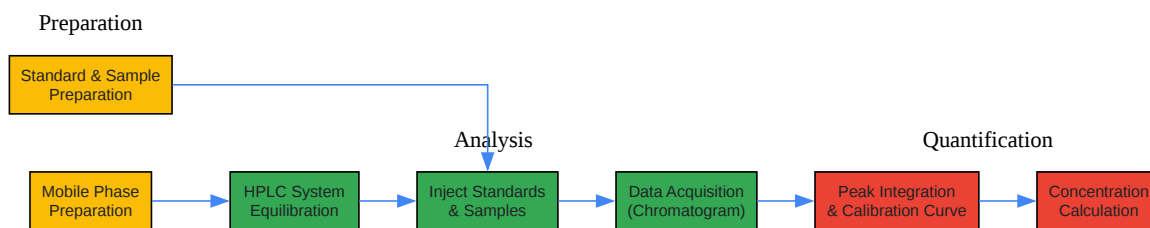
3. Analytical Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the prepared standard solutions in increasing order of concentration.
- Inject the sample solutions.
- Construct a calibration curve by plotting the peak area of the **2-Nitrobenzonitrile** against the concentration of the standard solutions.
- Determine the concentration of **2-Nitrobenzonitrile** in the sample solutions from the calibration curve.

4. Method Validation Parameters (as per ICH Q2(R1) guidelines):

- Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure no interference at the retention time of **2-Nitrobenzonitrile**.
- Linearity: Analyze a minimum of five concentrations across the intended range. The correlation coefficient (r^2) should be ≥ 0.999 .
- Accuracy: Perform recovery studies by spiking a known amount of **2-Nitrobenzonitrile** into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
- Precision:
 - Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration.
 - Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.



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